Calcium,2-hydroxy-4-methylpentanoate

Description

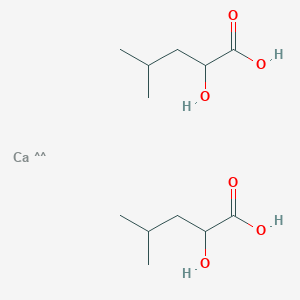

Calcium 2-hydroxy-4-methylpentanoate (CAS: 93778-33-7), also known as calcium (±)-bis[2-hydroxy-4-methylvalerate], is a pharmaceutical intermediate with the molecular formula C₆H₁₂O₃·½Ca and a molecular weight of 302.38 g/mol . It appears as a white powder with ≥99% purity and is utilized in the synthesis of specialized pharmaceuticals . The compound’s structure includes a hydroxyl group at the second carbon and a methyl branch at the fourth carbon of a pentanoate backbone, chelated to calcium .

Properties

Molecular Formula |

C12H24CaO6 |

|---|---|

Molecular Weight |

304.39 g/mol |

InChI |

InChI=1S/2C6H12O3.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9); |

InChI Key |

WGUCENSHTWPKQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)O.CC(C)CC(C(=O)O)O.[Ca] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calcium,2-hydroxy-4-methylpentanoate typically involves the reaction of 2-hydroxy-4-methylpentanoic acid with calcium hydroxide. The process includes the following steps:

- Dissolving 2-hydroxy-4-methylpentanoic acid in water.

- Adding calcium hydroxide to the solution.

- Stirring the mixture until the reaction is complete.

- Filtering the resulting solution to remove any unreacted calcium hydroxide.

- Evaporating the solvent to obtain the calcium salt .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Calcium,2-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

Calcium,2-hydroxy-4-methylpentanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including its role in calcium supplementation and bone health.

Industry: Utilized in the production of pharmaceuticals, food additives, and other industrial products.

Mechanism of Action

The mechanism of action of calcium,2-hydroxy-4-methylpentanoate involves its interaction with various molecular targets and pathways. The compound acts as a calcium ion donor, which is essential for various physiological processes. It plays a crucial role in signal transduction pathways, muscle contraction, and bone mineralization .

Comparison with Similar Compounds

Ethyl 2-Hydroxy-4-Methylpentanoate

- Structure: Ethyl ester derivative of 2-hydroxy-4-methylpentanoic acid (C₈H₁₆O₃; MW: 160.21 g/mol) .

- Applications : Key flavoring agent in wines and fermented beverages, contributing to blackberry and fruity aromas .

- Sensory Impact: Detection thresholds vary by matrix; in red wine, its enantiomers (R- and S-forms) exhibit distinct organoleptic profiles. For example, R-enantiomers enhance fruity notes, while S-enantiomers contribute to complexity .

Comparison with Calcium Salt :

- Physical State: Ethyl ester is liquid (volatile), whereas the calcium salt is a non-volatile solid .

- Bioactivity : The ethyl ester is metabolically active in oral and gut microbiomes, showing elevated levels in periodontal disease and breast cancer subtypes . In contrast, the calcium salt’s pharmaceutical applications suggest targeted biochemical interactions .

Ethyl 2-Hydroxy-3-Methylbutanoate

- Structure : Shorter carbon chain (C₇H₁₄O₃; MW: 146.18 g/mol) with hydroxyl and methyl groups at positions 2 and 3, respectively .

- Applications : Wine aroma modifier; detection thresholds in red wine are higher (51 mg/L for R-enantiomer) due to matrix effects .

- Sensory Role: Imparts tropical fruit nuances, distinct from the blackberry notes of ethyl 2-hydroxy-4-methylpentanoate .

Comparison with Calcium 2-Hydroxy-4-Methylpentanoate:

Other Calcium Salts of Hydroxy Acids

- Example: Calcium lactate (C₆H₁₀CaO₆) vs. Calcium 2-hydroxy-4-methylpentanoate.

- Function: Calcium lactate is a food preservative and calcium supplement, whereas the methylpentanoate derivative is niche in pharmaceuticals .

- Bioavailability: Methyl branching in 2-hydroxy-4-methylpentanoate may enhance lipid solubility compared to linear hydroxy acids .

Research Findings and Data Tables

Table 1: Key Properties of Calcium 2-Hydroxy-4-Methylpentanoate and Analogues

Table 2: Metabolomic and Clinical Significance

Q & A

Basic: What are the optimal synthetic routes for Calcium 2-hydroxy-4-methylpentanoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of calcium salts like Calcium 2-hydroxy-4-methylpentanoate often involves neutralization of the corresponding hydroxy acid with calcium hydroxide or carbonate. For structurally similar compounds (e.g., Sodium 2-amino-4-hydroxy-4-methylpentanoate), one-step synthesis strategies are prioritized to minimize intermediates and improve efficiency . Reaction conditions such as pH, temperature, and solvent polarity significantly impact yield. For example, maintaining a pH >10 during neutralization ensures complete deprotonation of the hydroxy acid, while controlled temperature (25–40°C) prevents side reactions like esterification. Factorial design of experiments (DoE) is recommended to optimize parameters systematically, reducing the number of trials while accounting for interactions between variables . Computational tools like REAXYS and PubChem can predict feasible pathways and validate reaction mechanisms .

Basic: Which spectroscopic techniques are most effective for characterizing Calcium 2-hydroxy-4-methylpentanoate?

Methodological Answer:

Structural characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., hydroxyl, carboxylate) and confirm branching in the 4-methylpentanoate chain. For calcium salts, solid-state NMR may resolve coordination geometry .

- FT-IR Spectroscopy : Peaks at ~3400 cm (O-H stretch) and ~1550–1650 cm (asymmetric COO stretch) confirm the presence of the hydroxy acid and calcium carboxylate .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and detects impurities. PubChem and ECHA databases provide reference spectra for cross-validation .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., solubility, stability) reported across studies?

Methodological Answer:

Contradictions often arise from differences in experimental setups (e.g., solvent purity, temperature calibration). To address this:

- Standardize Protocols : Use IUPAC-recommended methods for solubility measurements (e.g., gravimetric analysis under inert atmospheres) .

- Cross-Validate Techniques : Compare results from isothermal titration calorimetry (ITC) with computational predictions using tools like COSMOtherm .

- Leverage Repositories : NIST Standard Reference Data provides certified values for thermodynamic properties, serving as a benchmark .

- Statistical Analysis : Apply ANOVA to assess variability between datasets and identify outliers .

Advanced: What computational approaches are suitable for studying the interaction of Calcium 2-hydroxy-4-methylpentanoate with biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., calcium binding to metalloenzymes) using force fields like CHARMM or AMBER. Tools like GROMACS optimize simulation parameters .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution on the carboxylate group) to predict reactivity in aqueous environments .

- AI-Driven Platforms : COMSOL Multiphysics integrates machine learning to model diffusion kinetics and metabolic pathways, enabling real-time adjustments to experimental parameters .

Advanced: How can mechanistic insights into the biological activity of Calcium 2-hydroxy-4-methylpentanoate be experimentally validated?

Methodological Answer:

- In Vitro Assays : Use cell cultures (e.g., osteoblasts for calcium uptake studies) with calcium-sensitive fluorophores (e.g., Fluo-4) to quantify intracellular calcium dynamics .

- Isothermal Calorimetry (ITC) : Measure binding affinities between the compound and target proteins (e.g., calcium-sensing receptors) .

- Toxicology Profiling : Follow ECHA guidelines for acute toxicity testing, including LD determination in rodent models .

Experimental Design: How to design stability studies for Calcium 2-hydroxy-4-methylpentanoate under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage. Monitor degradation via HPLC .

- DOE Frameworks : Use a 2 factorial design to test interactions between light, oxygen, and pH. Response surface methodology (RSM) identifies optimal storage conditions .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life from accelerated data .

Data Analysis: How to address batch-to-batch variability in synthesis?

Methodological Answer:

- Statistical Process Control (SPC) : Implement control charts to monitor critical quality attributes (CQAs) like purity and particle size .

- Multivariate Analysis (MVA) : Use principal component analysis (PCA) to correlate variability with raw material quality or mixing times .

- Replicate Studies : Conduct triplicate syntheses under identical conditions to distinguish systematic errors from random noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.